HSP27 抑制剂 J2

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

HSP27 inhibitor J2 (J2) is a HSP27 inhibitor that significantly induces abnormal HSP27 dimer formation and inhibits the production of HSP27 giant polymers . This has the effect of inhibiting the chaperone function of HSP27 and reducing its cell protection function .

Molecular Structure Analysis

The molecular structure of J2 has been studied using molecular docking calculations . These studies have shown that J2 selectively binds to the phosphorylation site of HSP27 .Chemical Reactions Analysis

J2 has been found to inhibit the refolding process of denatured luciferase as an Hsp27 inhibitor . It selectively binds to the phosphorylation site of Hsp27 and inhibits the phosphorylation process of Hsp27 .科学研究应用

Radioprotective Effects in Lung Inflammation

Radiation therapy is commonly used to treat thoracic cancers, but it often leads to radiation-induced lung inflammation (radiation pneumonitis). In a study, J2 demonstrated radioprotective effects by inhibiting immune cell infiltration in lung tissue. It also reduced oxidative stress and respiratory distress caused by radiation exposure. These findings suggest that J2 could be an effective therapeutic agent for radiation-induced lung injury .

Cancer Cell Apoptosis

HSP27 is overexpressed in cancer cells, promoting their survival. J2, as an HSP27 inhibitor, induces apoptosis in ovarian cancer cell lines (SKOV3 and OVCAR-3). This compound shows promise in targeting HSP27 for cancer therapy .

Enhanced Antiproliferative Activity

J2 enhances the antiproliferative activity of 17-AAG (an HSP90 inhibitor) and sensitizes cisplatin-induced lung cancer cell growth inhibition. Its combination with other anticancer agents could improve treatment outcomes .

Augmentation of Chemotherapy and Radiation Therapy

Preclinical research indicates that J2 can enhance the effectiveness of chemotherapy and radiation therapy in cancer treatment. By inhibiting HSP27 activity, J2 sensitizes cancer cells to these treatments, potentially improving patient outcomes .

Inhibition of Inflammatory Lung Fibrosis

In M2 macrophages, J2 promotes lysosomal degradation of HSP27, leading to decreased IL-8 production and attenuated inflammatory lung fibrosis in mice. This suggests a potential role for J2 in managing fibrotic conditions .

Targeting Drug Resistance

HSP27 overexpression contributes to drug resistance in cancer cells. J2’s inhibition of HSP27 may help overcome this resistance, making it an attractive target for combination therapies .

作用机制

The mechanism of action of J2 involves inducing abnormal HSP27 dimer formation and inhibiting the production of HSP27 giant polymers . This disrupts the chaperone function of HSP27 and reduces its cell protection function . J2 has also been found to increase the lysosomal degradation of HSP27 and promote STAT6-induced Ym1 expression in M2 macrophages, inhibit IL-8 production, and attenuate inflammatory lung fibrosis in mice .

未来方向

Targeting HSP27, potentially with inhibitors like J2, is considered a promising future strategy for the treatment of cardiovascular diseases . In cancer research, the development of highly selective HSP27 inhibitors with higher effectiveness and low toxicity is a focus, and this includes computer-aided assisted therapeutic discovery and design .

属性

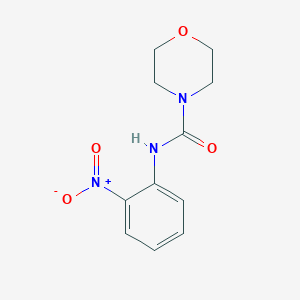

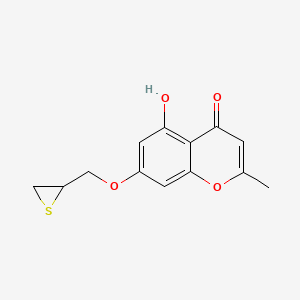

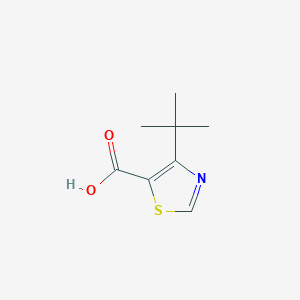

IUPAC Name |

5-hydroxy-2-methyl-7-(thiiran-2-ylmethoxy)chromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O4S/c1-7-2-10(14)13-11(15)3-8(4-12(13)17-7)16-5-9-6-18-9/h2-4,9,15H,5-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDCWAGBPDCXRDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(C=C(C=C2O1)OCC3CS3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

HSP27 inhibitor J2 | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(((6-methyl-1H-benzo[d]imidazol-2-yl)thio)methyl)imidazo[1,2-a]pyrimidine](/img/structure/B2980630.png)

![3-Benzyl-1-[[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2980633.png)

![1-(Chloromethyl)-3-(2,3,5-trifluorophenyl)bicyclo[1.1.1]pentane](/img/structure/B2980634.png)

![1'-(3-chlorobenzoyl)-1,6-dimethylspiro[3H-quinazoline-2,4'-piperidine]-4-one](/img/structure/B2980635.png)

![N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2980637.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(furan-3-yl)propan-2-yl)acrylamide](/img/structure/B2980638.png)